molecular formula C18H16ClN3O4S B11571319 5-({[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-2-chlorobenzoic acid

5-({[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-2-chlorobenzoic acid

Cat. No.: B11571319
M. Wt: 405.9 g/mol
InChI Key: WFSQZKWQEJAYJE-UHFFFAOYSA-N
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Description

5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including an amino group, a methoxymethyl group, a methylthieno[2,3-b]pyridine moiety, and a chlorobenzoic acid structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino and methoxymethyl groups. The final steps involve the coupling of this intermediate with 2-chlorobenzoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can yield various substituted benzoic acid derivatives.

Scientific Research Applications

5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The amino and methoxymethyl groups can form hydrogen bonds with target proteins, while the thieno[2,3-b]pyridine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-FLUOROBENZOIC ACID: Similar structure but with a fluorine atom instead of chlorine.

    5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-BROMOBENZOIC ACID: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom in the benzoic acid moiety can influence its interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

5-[[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]amino]-2-chlorobenzoic acid

InChI

InChI=1S/C18H16ClN3O4S/c1-8-5-9(7-26-2)13-14(20)15(27-17(13)21-8)16(23)22-10-3-4-12(19)11(6-10)18(24)25/h3-6H,7,20H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

WFSQZKWQEJAYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)O)N)COC

Origin of Product

United States

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